molecular formula C19H14O4 B11552988 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate

4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B11552988
M. Wt: 306.3 g/mol
InChI Key: PZKUGQUBGDJUPT-JXMROGBWSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromenone core with a phenylprop-2-enoate moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-7-ol with cinnamic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2H-chromen-7-yl (2E)-3-phenylprop-2-enoate stands out due to its unique combination of a chromenone core and a phenylprop-2-enoate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H14O4/c1-13-11-19(21)23-17-12-15(8-9-16(13)17)22-18(20)10-7-14-5-3-2-4-6-14/h2-12H,1H3/b10-7+

InChI Key

PZKUGQUBGDJUPT-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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